N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and evaluation of various acetamido pyrrolyl azoles for their antimicrobial and anti-inflammatory activities. These studies reveal that certain nitro substituted acetamido pyrrolyl compounds demonstrate promising antibacterial activity against specific pathogens such as K. pneumoniae and antifungal activity against P. chrysogenum. Additionally, compounds with methoxy acetamido pyrrolyl structures have shown potential anti-inflammatory properties (Sowmya et al., 2017).
Anticancer Effects and Toxicity Reduction
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to include alkylurea moieties has been explored for its anticancer effects. This approach resulted in compounds with potent antiproliferative activities against various human cancer cell lines, reduced acute oral toxicity, and effective inhibition of tumor growth in animal models. These findings suggest potential applications as anticancer agents with lower toxicity (Wang et al., 2015).
Insecticidal Properties
New heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the development of novel insecticidal agents utilizing the structural framework of acetamido compounds (Fadda et al., 2017).
Green Synthesis
Efforts have been made towards the green synthesis of related compounds, highlighting a novel Pd / C catalyst method for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This process emphasizes a sustainable approach to producing intermediates for azo disperse dyes with high selectivity and reduced by-product formation (Zhang Qun-feng, 2008).
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-32-19-8-3-2-5-15(19)11-12-23-21(29)14-33-22-25-24-20-10-9-18(26-27(20)22)16-6-4-7-17(13-16)28(30)31/h2-10,13H,11-12,14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJPJDQARMWUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.